Myrtanyl acetate CAS number and molecular formula
Myrtanyl acetate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrtanyl acetate, a monoterpene ester with the molecular formula C12H20O2, is a significant constituent of the essential oils of various aromatic plants, notably those from the Myrtaceae family. This document provides a comprehensive technical overview of myrtanyl acetate, including its chemical and physical properties, analytical methodologies for its characterization, and a review of its known biological activities. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are presented to facilitate further research and development. This guide is intended to be a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
Myrtanyl acetate is a colorless to pale yellow liquid. It is a bicyclic monoterpenoid and exists as various stereoisomers. The properties of myrtanyl acetate are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C12H20O2 | [1][2] |
| Molecular Weight | 196.29 g/mol | [1] |
| CAS Number | 29021-36-1 (for the general compound) | [1][2] |
| 90934-53-5 (for (-)-trans-myrtanyl acetate) | ||
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 232.00 to 233.00 °C at 760.00 mm Hg | [2] |
| Density | 0.990 g/mL at 20 °C | |
| Refractive Index | 1.47000 to 1.47600 at 20.00 °C | [2] |
| Solubility | Soluble in alcohol; Insoluble in water | [2] |
| Vapor Pressure | 0.058000 mmHg at 25.00 °C (estimated) | [2] |
| Flash Point | 194.00 °F (90.00 °C) | [2] |
Synthesis and Analysis
Synthesis Protocol: Esterification of Myrtanol
Myrtanyl acetate can be synthesized in the laboratory through the Fischer esterification of myrtanol with acetic acid, or more efficiently, by the acylation of myrtanol with acetic anhydride.
Materials:
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Myrtanol
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Acetic anhydride
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Pyridine (as a catalyst and scavenger for the acetic acid byproduct)
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Diethyl ether (for extraction)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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In a round-bottom flask, dissolve myrtanol in an excess of pyridine.
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Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion.
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Cool the reaction mixture and pour it into a separatory funnel containing diethyl ether and water.
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Wash the organic layer sequentially with water, 1M HCl (to remove pyridine), and saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude myrtanyl acetate.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Protocols
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and effective technique for the identification and quantification of myrtanyl acetate in complex mixtures like essential oils.
Instrumentation:
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Gas chromatograph coupled with a mass spectrometer.
Typical GC Conditions:
| Parameter | Value |
| Column | BP-1 (non-polar) or BP-20 (polar) capillary column (e.g., 50 m x 0.22 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60°C, ramped to 220°C at a rate of 2°C/min, and held for 20 minutes. |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used for the structural elucidation of myrtanyl acetate. Spectral data can be found in public databases such as PubChem.
Biological Activities and Experimental Protocols
Myrtanyl acetate is a major component of the essential oil of Myrtus communis, which has demonstrated several biological activities.
Antibiofilm Activity
Experimental Protocol Outline:
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Bacterial Strains: Use relevant pathogenic bacterial strains known for biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).
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Biofilm Inhibition Assay:
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In a 96-well microtiter plate, add a diluted overnight bacterial culture to each well.
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Add varying concentrations of myrtanyl acetate to the wells.
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Incubate the plate to allow for biofilm formation.
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After incubation, wash the wells to remove planktonic bacteria.
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Stain the remaining biofilm with a suitable dye (e.g., crystal violet).
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Solubilize the dye and measure the absorbance to quantify the biofilm.
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Metabolic Activity of Biofilm Cells:
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Treat pre-formed biofilms with different concentrations of myrtanyl acetate.
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Assess the metabolic activity of the remaining viable cells using an MTT assay.
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Anti-Acetylcholinesterase Activity
Experimental Protocol Outline (Ellman's Method):
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Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), acetylcholinesterase (AChE) enzyme, and a suitable buffer (e.g., phosphate buffer).
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Assay Procedure:
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In a 96-well plate, add the buffer, DTNB, and different concentrations of myrtanyl acetate.
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Add the AChE enzyme and incubate.
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Initiate the reaction by adding the substrate, acetylthiocholine iodide.
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The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
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Measure the absorbance of the yellow product kinetically at a specific wavelength (e.g., 412 nm).
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Calculate the percentage of enzyme inhibition.
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Diagrams
Caption: Experimental workflow for the synthesis, analysis, and biological evaluation of myrtanyl acetate.
Caption: Postulated mechanism of action for the anti-acetylcholinesterase activity of myrtanyl acetate.
